Methyl 2-(2-aminopyridin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-aminopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVZIQRNXKAVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
- Purpose: The amino group on the 2-position of the pyridine ring is reactive and can interfere with subsequent synthetic steps. Protection is essential to prevent undesired side reactions such as oxidation or nucleophilic attack.
- Common Protecting Group: tert-Butoxycarbonyl (Boc) group.
- Reagents & Conditions:
- Boc protection is typically achieved by reacting 2-aminopyridine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
- Reaction is generally carried out in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C.
- This step yields Boc-protected 2-aminopyridine, which is more stable and amenable to further functionalization.
Formation of the Methyl Acetate Ester
- Key Step: Introduction of the methyl acetate group at the 4-position of the pyridine ring.
- Typical Method: Nucleophilic substitution using methyl bromoacetate.
- Reagents & Conditions:
- The Boc-protected aminopyridine is reacted with methyl bromoacetate in the presence of a base such as potassium carbonate or cesium carbonate.
- Solvents like acetonitrile or dimethylformamide (DMF) are preferred due to their polarity and ability to dissolve both reactants.
- The reaction is usually conducted at mild to moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
- This step results in the formation of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate.
Deprotection to Yield the Target Compound
- Final Step: Removal of the Boc protecting group to regenerate the free amino group.
- Reagents & Conditions:
- Acidic conditions are employed, commonly trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
- The reaction is typically performed at room temperature for 1–3 hours.
- The Boc group is cleaved, yielding Methyl 2-(2-aminopyridin-4-yl)acetate as the final product.
Summary of the Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Amino group protection | Boc-Cl, triethylamine, DCM, 0–25°C | Boc-protected 2-aminopyridine |
| 2 | Ester formation via nucleophilic substitution | Methyl bromoacetate, K2CO3, DMF, RT–60°C | Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate |
| 3 | Boc deprotection | TFA/DCM or HCl/dioxane, RT, 1–3 h | This compound |
Industrial Production Considerations
- Scale-Up: The described synthetic steps are scalable for industrial production.
- Continuous Flow Reactors: Adoption of continuous flow technology enhances reaction control, safety, and reproducibility, particularly for the Boc protection and esterification steps.
- Purification: Crystallization and chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) are employed to achieve high purity (>97%).
- Safety: Handling of reagents like Boc-Cl and methyl bromoacetate requires appropriate safety measures due to their corrosive and alkylating nature.
Analytical Characterization
- NMR Spectroscopy: Confirms Boc protection (tert-butyl protons at δ ~1.4 ppm) and ester formation (methyl protons at δ ~3.7 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with protected or deprotected forms.
- Infrared Spectroscopy (IR): Carbonyl stretches around 1700 cm⁻¹ indicative of ester and carbamate groups.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.
Research and Optimization Notes
- Yield Optimization:
- Catalyst screening (e.g., photoredox catalysts) and solvent choice can improve coupling efficiency.
- Temperature control is critical to prevent Boc group degradation.
- Alternative Synthetic Routes:
- Photoredox catalysis involving methyl 2-(di(tert-butoxycarbonyl)amino)acrylate and 4-iodopyridine has been reported, albeit with moderate yields (~34%).
- Stability: Boc-protected intermediates are stable under anhydrous conditions but require storage under inert atmosphere and low temperature to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(2-aminopyridin-4-yl)acetate is an organic compound with a methyl ester group and a 2-aminopyridine moiety. It has a pyridine ring that contributes to its chemical reactivity and biological activity. The amino group at the 2-position of the pyridine ring enhances its potential for various chemical transformations and interactions.
Scientific Research Applications
This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Compounds containing aminopyridine structures are known for their potential pharmacological properties. this compound has several applications in chemistry, biology, and medicine.
Chemistry this compound is used as a building block in the synthesis of more complex organic molecules. The compound features a methyl ester group attached to a pyridine ring with an amino group positioned at the 3-carbon.
Biology It has been investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Recent studies have indicated that compounds similar to Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate exhibit significant anticancer properties. Derivatives with similar structural motifs have shown IC₅₀ values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and K562 cells.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminopyridin-4-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the specific derivative and its intended use. For example, pyridine derivatives are known to inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Methyl 2-(pyridin-4-yl)acetate (CAS 2739-98-2)
- Structure: Lacks the 2-amino group, with the pyridine ring substituted only at the 4-position.
- Properties: Reduced polarity compared to the amino-substituted derivative, leading to lower solubility in polar solvents. Its synthesis involves simpler protocols due to the absence of reactive amino groups .
- Applications : Used as a precursor for synthesizing pyridinyl acetic acids via hydrolysis (e.g., 2-(pyridin-4-yl)acetic acid, 31% yield under basic conditions) .
Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5)
- Structure: Features a bromine atom at the 3-position instead of an amino group.
- Properties : The electron-withdrawing bromine enhances electrophilic substitution reactivity. Molecular weight increases (244.06 g/mol vs. 166.18 g/mol for the target compound), affecting density and melting points .
- Applications : Bromine’s presence makes it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis.
Variation in Ester Groups and Substituents
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)
- Structure : Ethyl ester instead of methyl, with a chlorine substituent at the 3-position and a hydrochloride salt.
- Properties : The ethyl group increases lipophilicity, while the hydrochloride salt improves aqueous solubility (263.11 g/mol). Stability is ≥4 years at -20°C .
- Applications : Used in medicinal chemistry for ionic interactions with biological targets.
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Structure: Replaces the aminopyridine ring with a phenyl group.
- Properties : Higher molecular weight (192.2 g/mol) and steric bulk due to the phenyl group. Crystalline solid with ≥98% purity .
- Applications : Precursor in amphetamine synthesis, highlighting how substituent changes redirect applications from pharmaceuticals to controlled substances.
Heterocycle Variations
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate
- Structure : Pyrazole ring (two adjacent nitrogen atoms) instead of pyridine.
- Properties : Increased hydrogen-bonding capacity and altered electronic properties. Stability is maintained at -20°C .
- Applications : Explored in agrochemicals due to pyrazole’s herbicidal activity.
Methyl 2-[(6-cyclopentylpyrimidin-4-yl)(methyl)amino]acetate (CAS 2097975-90-9)
Saturated Ring Systems
2-Imino-4-methylpiperidine acetate (CAS 165383-72-2)
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Anhydrous THF, 0–5°C | Requires inert atmosphere |
| Multicomponent Reaction | 50–60 | DMF, 80°C, 12h | Byproduct formation |
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm for CH₃O, δ ~170 ppm for carbonyl) and pyridylamine protons (δ 6.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Olex2 (for visualization) is critical. Key steps:
- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K to achieve >99% completeness .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize crystal packing .
- Torsion Angle Analysis : Determine non-planar conformations (e.g., C3–C4–C6–C9 torsion angles >120°) to assess steric effects .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, C2/c |
| Unit Cell Volume | 6376.0(5) ų |
| R-factor | 0.0544 (R₁) |
Advanced: How to address contradictions in reactivity due to substitution patterns?
Methodological Answer:
Contradictions arise from electronic/steric effects of substituents. For example:
- Amino vs. Methoxy Groups : The amino group (electron-donating) increases nucleophilicity at the pyridine ring, whereas methoxy groups alter steric accessibility .
- Experimental Design : Use controlled reactions (e.g., Suzuki coupling) to compare reactivity of this compound with its methoxy analog. Monitor by HPLC to quantify product ratios .
Basic: What are the key applications in medicinal chemistry research?
Methodological Answer:
- Drug Intermediate : Serves as a precursor for kinase inhibitors due to its pyridylamine moiety, which mimics ATP-binding motifs .
- Biological Activity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to reference compounds .
Advanced: How to optimize reaction conditions for derivatives with conflicting yield data?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (polar vs. nonpolar), catalyst (e.g., Pd/C vs. Ni), and temperature in a factorial design to identify optimal conditions .
- Kinetic Studies : Use in situ FTIR to monitor reaction progress and detect intermediates causing yield discrepancies .
Basic: What computational methods support structural analysis?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
Advanced: How to validate purity and stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
